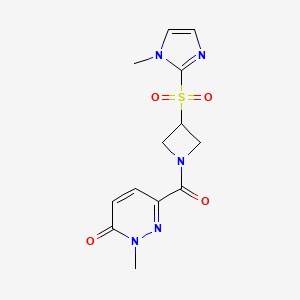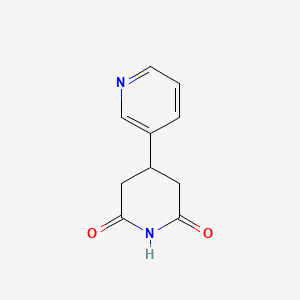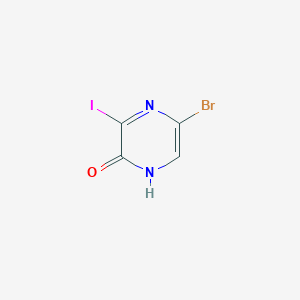
(2-Methoxyethyl)(3-methoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methoxyethyl)(3-methoxypropyl)amine” is a chemical compound with the CAS Number 171274-03-6 . It has a molecular weight of 147.22 and a molecular formula of C7H17NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the molecule’s 3D structure.
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 0.888±0.06 g/cm3 and a predicted boiling point of 185.5±20.0 °C . The compound is in liquid form at room temperature .
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Roles
Biogenic Amine Metabolism : Studies have investigated the metabolism of biogenic amines, such as dopamine and serotonin, which are crucial neurotransmitters in the brain. For instance, the metabolism of these amines in conditions like Tourette syndrome has been evaluated, suggesting alterations in dopamine and serotonin pathways (Butler et al., 1979)(Butler et al., 1979). This research area is significant for understanding neurological disorders and developing targeted treatments.
Antisense Oligonucleotides : Compounds like volanesorsen, which share structural features with (2-Methoxyethyl)(3-methoxypropyl)amine, have been used in clinical research. Volanesorsen is designed to inhibit the production of apolipoprotein C-III, a key regulator of lipid metabolism, showing potential in treating dyslipidemia and insulin sensitivity in type 2 diabetes (Digenio et al., 2016)(Digenio et al., 2016).
Heterocyclic Amine Metabolism : The metabolism of heterocyclic amines, compounds structurally related to this compound, has been studied in the context of their carcinogenic potential. Research into how these compounds are metabolized in humans versus rodents highlights differences that could inform risk assessment and regulatory decisions (Turteltaub et al., 1999)(Turteltaub et al., 1999).
Therapeutic Implications
Cancer Treatment : Research has explored the therapeutic applications of compounds like 2-methoxyestradiol, which is structurally related to this compound, in cancer treatment. Clinical trials have assessed its safety, pharmacokinetics, and efficacy, showing potential anticancer activity, particularly in hormone-refractory prostate cancer (Sweeney et al., 2005)(Sweeney et al., 2005).
Neurological Disorders : The metabolism of compounds related to this compound has been linked to neurological conditions. For instance, the urinary excretion of metabolites like 3-methoxy-4-hydroxyphenylglycol has been studied in children with minimal brain dysfunction syndrome, suggesting a possible mechanism for the disorder (Shen Yc & Wang Yf, 1984)(Shen Yc & Wang Yf, 1984).
Safety and Hazards
The safety information for “(2-Methoxyethyl)(3-methoxypropyl)amine” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-methoxy-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPKWBVAZOERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)


![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)


![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)
![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
![(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid](/img/structure/B2454067.png)